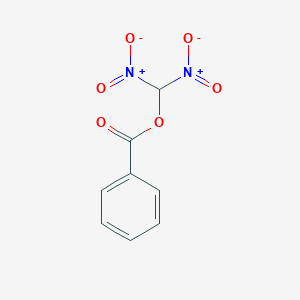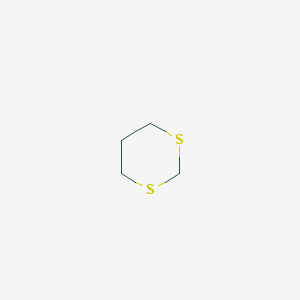
1,3-Dithiane
Vue d'ensemble
Description
Le 1,3-Dithiane est un composé organosulfuré de formule moléculaire C4H8S2. C'est l'un des trois isomères de la formule (CH2)4S2, les autres étant le 1,2-dithiane et le 1,4-dithiane . Le this compound est un solide incolore qui est souvent utilisé en synthèse organique comme groupe protecteur pour les composés carbonylés et comme réactif dans les réactions d'umpolung .
Applications De Recherche Scientifique
Le 1,3-Dithiane a plusieurs applications dans la recherche scientifique, notamment:
Chimie:
- Utilisé comme groupe protecteur pour les composés carbonylés dans la synthèse organique multi-étapes .
- Employé dans les réactions d'umpolung, telles que la réaction de Corey-Seebach, pour inverser la polarité des composés carbonylés .
Biologie et médecine:
- Les dérivés du this compound ont été explorés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses .
Industrie:
- Utilisé dans la synthèse de produits naturels et de produits pharmaceutiques .
- Employé dans la production de produits chimiques fins et d'intermédiaires pour diverses applications industrielles .
5. Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à agir comme un agent d'acylation nucléophile. Dans la réaction de Corey-Seebach, le this compound lithié agit comme un anion acyle masqué qui peut réagir avec divers électrophiles . Cette réaction permet d'inverser la réactivité normale des atomes de carbone acyle, permettant la formation de liaisons carbone-carbone avec des nucléophiles .
Mécanisme D'action
Target of Action
1,3-Dithiane is primarily used as a protective group for carbonyl compounds in organic synthesis . It targets carbonyl compounds, which include aldehydes and ketones .
Mode of Action
This compound interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . This reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This conversion can be achieved using a variety of catalysts, including yttrium triflate, tungstophosphoric acid, and p-toluenesulfonic acid . The process often requires harsh conditions and is usually performed in the late synthetic stage .
Pharmacokinetics
Its molecular weight is 120236 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the protection of carbonyl compounds through the formation of thioacetals . This protection is crucial in organic synthesis, as it prevents unwanted reactions from occurring at the carbonyl site . The protective group can later be removed under specific conditions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound . Additionally, the presence of certain catalysts can enhance the efficiency of the thioacetalization process . The use of a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst, for example, has been shown to offer high chemoselectivity, ease of operation and purification without any organic solvent, and high yields .
Analyse Biochimique
Biochemical Properties
1,3-Dithiane can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It interacts with various biomolecules, including enzymes and proteins, to exert its biochemical effects .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on its interactions with various biomolecules. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves a variety of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Le 1,3-Dithiane peut être synthétisé par réaction du 1,3-propanedithiol avec le formaldéhyde . La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter la formation de la structure thioacétale cyclique .
Voie de synthèse:
Réactifs: 1,3-propanedithiol et formaldéhyde
Catalyseur: Catalyseur acide (par exemple, acide chlorhydrique)
Conditions: La réaction est généralement réalisée à température ambiante.
Méthodes de production industrielle:
- La production industrielle du this compound suit des voies de synthèse similaires, mais peut impliquer des conditions optimisées pour un rendement et une pureté plus élevés. Des catalyseurs tels que le triflate d'yttrium et l'acide tungstophosphorique ont été utilisés pour obtenir une haute chimiosélectivité et un rendement élevé .
Analyse Des Réactions Chimiques
Le 1,3-Dithiane subit divers types de réactions chimiques, notamment:
Oxydation:
Réactifs: Permanganate de potassium, tétroxyde d'osmium, trioxyde de chrome
Conditions: Typiquement réalisées dans un solvant organique tel que le dichlorométhane
Produits: Dérivés oxydés du this compound
Réduction:
Réactifs: Gaz hydrogène avec des catalyseurs au nickel ou au rhodium, zinc avec de l'acide chlorhydrique, hydrure de lithium et d'aluminium
Conditions: Les réactions de réduction sont souvent réalisées dans des conditions douces pour éviter une sur-réduction
Produits: Formes réduites du this compound
Substitution:
Réactifs: Halogénures d'alkyle, sulfonates, triflates
Conditions: Les réactions sont généralement réalisées en présence d'une base telle que le diisopropylamidure de lithium
Produits: Dérivés de dithiane substitués
Principaux produits:
Comparaison Avec Des Composés Similaires
Le 1,3-Dithiane est similaire aux autres isomères du dithiane, tels que le 1,2-dithiane et le 1,4-dithiane, ainsi qu'au 1,3-dithiolane .
Composés similaires:
1,2-Dithiane: Un isomère avec des atomes de soufre aux positions 1 et 2.
1,4-Dithiane: Un isomère avec des atomes de soufre aux positions 1 et 4.
1,3-Dithiolane: Un composé similaire avec une structure cyclique à cinq chaînons.
Unicité du this compound:
Propriétés
IUPAC Name |
1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQADWIOXOXRPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198516 | |
| Record name | 1,3-Dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with a stench; [Alfa Aesar MSDS], Solid | |
| Record name | 1,3-Dithiane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19259 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Dithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-23-7 | |
| Record name | 1,3-Dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dithiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dithiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DITHIANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63527N060G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54 °C | |
| Record name | 1,3-Dithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dithiane?
A1: this compound has the molecular formula C4H8S2 and a molecular weight of 120.23 g/mol.
Q2: What is the conformational preference of this compound?
A2: this compound primarily exists in a chair conformation, similar to cyclohexane. This has been confirmed by X-ray crystallography and spectroscopic studies. []
Q3: How does the presence of substituents at the 2-position affect the conformation of this compound?
A3: Substituents at the 2-position of this compound generally prefer to occupy the axial position due to stereoelectronic effects. This preference has been observed for various substituents, including alkyl, aryl, and silyl groups. [, , ]
Q4: How does the incorporation of a sulfur atom into the ring structure of 1,3-dioxane affect its liquid crystal properties?
A4: Replacing an oxygen atom in 1,3-dioxane with sulfur to form this compound generally lowers the transition temperatures of the nematic to isotropic transitions. This is observed in both monomeric and polymeric systems. []
Q5: Does the sulfur oxidation state in this compound derivatives impact NMR coupling constants?
A5: Yes, theoretical and experimental studies show that oxidation of sulfur atoms in this compound derivatives significantly influences long-range 4J(HH) coupling constants. This is attributed to hyperconjugative interactions involving the S=O group. []
Q6: What is the significance of this compound in organic synthesis?
A6: this compound is widely employed as a protecting group for carbonyl compounds and as an acyl anion equivalent in organic synthesis. [, , ]
Q7: How can 1,3-dithianes be deprotonated and what is the reactivity of the resulting anion?
A7: 1,3-Dithianes can be readily deprotonated at the 2-position using strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1,3-dithiane is a versatile nucleophile and reacts with various electrophiles, including aldehydes, ketones, and alkyl halides. [, , ]
Q8: Can 2-chloro-1,3-dithiane be used as a formyl cation equivalent?
A8: Yes, 2-chloro-1,3-dithiane acts as a convenient formyl cation equivalent. It reacts with Grignard reagents, enamines, and other nucleophiles to provide substituted 1,3-dithianes, which can be subsequently hydrolyzed to aldehydes. [, ]
Q9: How can 1,3-dithianes be converted back to carbonyl compounds?
A9: this compound protecting groups can be removed under oxidative conditions using reagents like mercury(II) oxide (HgO), cerium(IV) ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). []
Q10: Can 1,3-dithianes be used in transition-metal-catalyzed asymmetric reactions?
A10: Yes, palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as nucleophiles have been reported. These reactions provide access to enantioenriched products with excellent yields and selectivity. []
Q11: Describe a pot-economical approach to synthesize α-thioether ketones and orthothioesters.
A11: Treating 2-aryl-1,3-dithianes with n-BuLi under air exposure results in an autoxidative condensation, yielding α-thioether ketones and orthothioesters in good yields. This method efficiently utilizes three molecules of the starting this compound, minimizing waste generation. []
Q12: How can 1,3-dithianes be used as ligands in coordination chemistry?
A12: 1,3-Dithianes can act as bridging ligands in the construction of coordination polymers. They typically coordinate to metal centers through their sulfur atoms. []
Q13: How does the substituent on the this compound ring influence the structure of copper(I) coordination polymers?
A13: The substituent at the 2-position of this compound significantly impacts the dimensionality and overall architecture of copper(I) coordination polymers. Different substituents lead to varying coordination modes and result in the formation of diverse 0D to 3D networks. []
Q14: What is the role of reaction conditions in determining the structure of coordination polymers based on this compound ligands?
A14: Reaction conditions, such as solvent and temperature, also play a crucial role in controlling the self-assembly process and determining the final structure of coordination polymers. []
Q15: Have organolanthanide complexes containing a σ-bonded this compound been reported?
A15: Yes, new organolanthanide complexes, such as [M(C5H4But)2(C4H7S2-1,3)]·LiCl·2thf (M = Lu or Y), featuring a σ-bond between the lanthanide metal center and the 2-carbon atom of this compound have been synthesized and structurally characterized. []
Q16: Are there any examples of this compound derivatives exhibiting biological activity?
A16: Yes, certain 5-dimethylamino-1,3-dithiane derivatives substituted with electron-withdrawing groups at the 2-position have demonstrated promising insecticidal and acaricidal activities. []
Q17: What is the proposed mechanism of action for the insecticidal activity of 5-dimethylamino-1,3-dithiane derivatives?
A17: It is suggested that these this compound derivatives act as prodrugs and are metabolized in vivo to nereistoxin, a potent neurotoxin found in marine worms. []
Q18: Can 1,3-dithianes be enantioselectively oxidized to chiral sulfoxides?
A18: Yes, modified Sharpless sulfoxidation conditions using titanium tetraisopropoxide (Ti(OiPr)4), diethyl L-(+)-tartrate, and tert-butyl hydroperoxide have been successfully employed for the enantioselective oxidation of 2-substituted-1,3-dithianes to their corresponding sulfoxides. [, ]
Q19: How does the substituent at the 2-position affect the enantioselectivity of this compound oxidation?
A19: The enantioselectivity of the Sharpless sulfoxidation is significantly influenced by the nature of the substituent at the 2-position of this compound. Different substituents can lead to variations in the steric and electronic environment around the sulfur atom, affecting the approach of the oxidizing agent. []
Q20: Has the in vitro metabolism of this compound derivatives been investigated?
A20: Yes, studies on theophylline derivatives containing this compound, 1,3-oxathiolane, and 1,3-dioxane rings showed that metabolic transformations occur regioselectively at the 7-cycloalkyl side chain. Notably, only the 1,3-dioxane derivative underwent enzymatic ring cleavage, while the thioacetal derivatives were metabolized through sulfur oxidation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


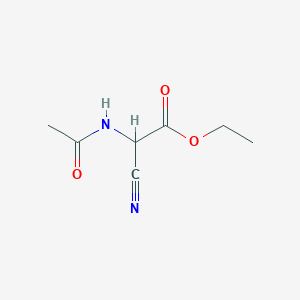
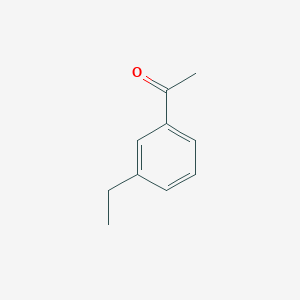
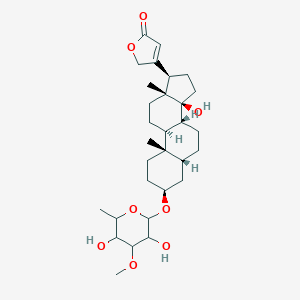
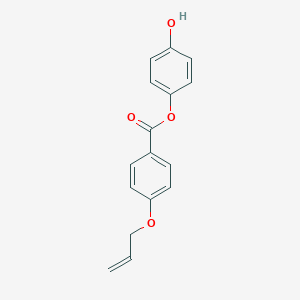
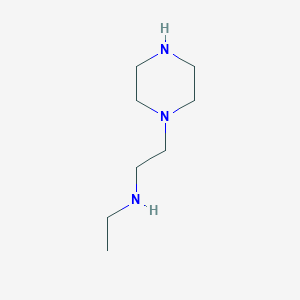
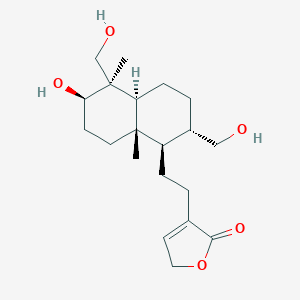
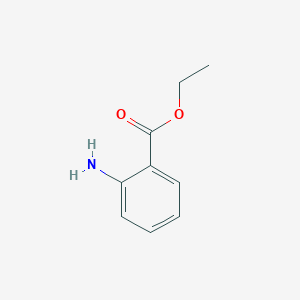
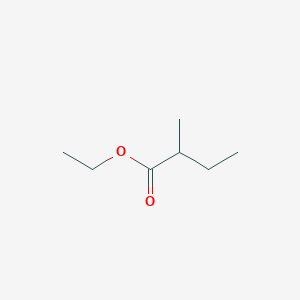

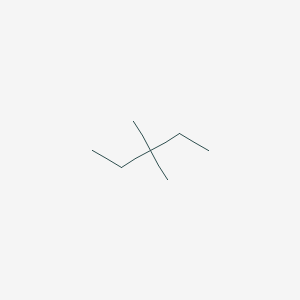
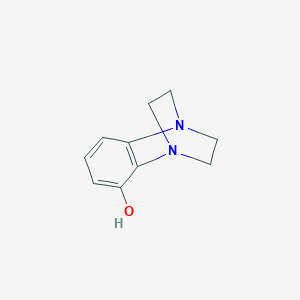
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)
